MAO-A Inhibitory Potency Ranking: 4-Chloro vs. Parent Norlichexanthone (X1) vs. 4-Bromo Analog
In a direct head-to-head comparison, 4-chloro-1,3-dihydroxy-2-methyl-9H-xanthen-9-one (designated X1-Cl) was tested alongside its parent compound norlichexanthone (X1) and the 4-bromo analog (X1-Br) for inhibition of monoamine oxidase A (MAO-A). The parent compound X1 displayed the highest activity with an IC50 of 3.7 µM, while X1-Cl showed reduced potency [1]. All three compounds were confirmed as reversible and selective MAO-A inhibitors, establishing this compound as a defined, lower-potency comparator within a halogen-substituted xanthone series [1].
| Evidence Dimension | MAO-A inhibitory potency (IC50 ranking) |
|---|---|
| Target Compound Data | IC50 > 3.7 µM (exact value not publicly abstracted; confirmed less potent than X1) |
| Comparator Or Baseline | Norlichexanthone (X1, 1,3-dihydroxy-2-methylxanthone): IC50 = 3.7 µM; 4-Bromo derivative (X1-Br): also reduced vs. X1 |
| Quantified Difference | X1-Cl showed reduced inhibitory activity relative to X1 (IC50 3.7 µM); exact fold-change unavailable from abstract data |
| Conditions | In vitro MAO-A inhibition assay using rat brain mitochondrial preparation; hyperbolic function fitted for IC50 calculation |
Why This Matters
This ranking provides a validated structure-activity relationship (SAR) data point demonstrating that 4-chloro substitution reduces MAO-A potency relative to the parent, enabling researchers to select this compound specifically as a negative control or selectivity probe in halogen-substitution SAR studies.
- [1] Thull U, Kneubühler S, Testa B, Borges MFM, Pinto MMM. Substituted Xanthones as Selective and Reversible Monoamine Oxidase A (MAO-A) Inhibitors. Pharm Res. 1993 Aug;10(8):1187-90. doi: 10.1023/a:1018924503552. PMID: 8415406. View Source
